

Application of Helioseal in High-Caries-Risk Pediatric Patients: Application Notes and Protocols

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Compound of Interest

Compound Name: *Helioseal*

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This document provides detailed application notes and protocols for the use of **Helioseal** fissure sealants in high-caries-risk pediatric patients. The information is compiled from various clinical studies and scientific documentation to guide research and clinical practice in pediatric dentistry.

Introduction

Pit and fissure sealants are a cornerstone of preventive dentistry, particularly for children at high risk for dental caries.^{[1][2]} The occlusal surfaces of molars are highly susceptible to caries due to their complex morphology, which provides an ideal environment for plaque accumulation.^{[3][4]} **Helioseal**, a resin-based sealant, and its fluoride-releasing formulations like **Helioseal F** and **Helioseal F Plus**, are designed to create a protective barrier on these vulnerable surfaces, preventing the initiation and progression of carious lesions.^{[2][3][5]} For high-caries-risk pediatric patients, the effective application and retention of fissure sealants are critical for long-term caries prevention.^{[6][7]}

Quantitative Data Summary

The clinical performance of **Helioseal** products has been evaluated in numerous studies. The following tables summarize the retention rates and caries incidence from various clinical trials involving pediatric patients. It is important to note that while not all studies exclusively focused on high-caries-risk populations, their data provides valuable insights into the material's performance.

Table 1: Retention Rates of **Helioseal** Products in Pediatric Patients

Study	Helioseal Product	Patient Age (years)	Follow-up Period	Complete Retention Rate	Partial Retention Rate	Total Loss Rate	Caries Risk of Population
Azab et al. (2024) ¹	Helioseal -F	6-9	12 months	Not specified	Not specified	Not specified	Uncooperative children
Krajewski et al. (2021) ²	Helioseal F Plus	Adolescents	2 years	85.9% (intact/minimal loss)	Not specified	14.1% (extensive loss)	Not specified
Askarizadeh et al. (2017) ⁴	Helioseal -F	6-9	12 months	60%	Not specified	Not specified	Low caries risk
Kargul et al. (2009) ⁶	Helioseal Clear Chroma	6-9	36 months	10.8%	Not specified	Not specified	Not specified
Reddy et al. (2015) ¹¹	Helioseal	6-9	12 months	50%	Not specified	Not specified	Not specified
Koch et al. (1997) ⁷	Helioseal F	Not specified	12 months	90.3% (28 out of 31)	6.5% (2 out of 31)	3.2% (1 out of 31)	Not specified
Balakrishnan et al. (2011) ⁸	Helioseal -F	Not specified	6 months	47.5%	Not specified	2.5% (extensive loss)	Not specified
Balakrishnan et al. (2011) ⁸	Helioseal -F	Not specified	12 months	36.8%	Not specified	10% (extensive loss)	Not specified

Table 2: Caries Incidence in Teeth Treated with **Helioseal** Products

Study	Helioseal Product	Patient Age (years)	Follow-up Period	Caries Incidence	Caries Risk of Population
Azab et al. (2024) ¹	Helioseal-F	6-9	12 months	No significant difference compared to control	Uncooperative children
Askarizadeh et al. (2017) ⁴	Helioseal-F	6-9	12 months	1 tooth carious	Low caries risk
Kargul et al. (2009) ⁶	Helioseal Clear Chroma	6-9	36 months	19.6%	Not specified
Reddy et al. (2015) ¹¹	Helioseal	6-9	12 months	5 teeth carious	Not specified

Experimental Protocols

The following is a generalized experimental protocol for the application of **Helioseal** in a clinical research setting, based on methodologies described in various studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Patient Selection Criteria

- Inclusion Criteria:
 - Pediatric patients aged 6-9 years with fully erupted permanent first molars.[\[9\]](#)
 - Teeth to be sealed must be free of caries on occlusal and proximal surfaces, as confirmed by visual, tactile, and radiographic examination.[\[9\]](#)
 - Patients classified as high-caries-risk based on factors such as past caries experience (dmft/DMFT > 0), poor oral hygiene, frequent sugar intake, and inadequate fluoride exposure.[\[4\]](#)[\[6\]](#)
 - Cooperative patients who can tolerate the clinical procedure with standard behavior management techniques.

- Informed consent obtained from parents or legal guardians.
- Exclusion Criteria:
 - Presence of dental anomalies such as hypoplasia.[9]
 - Known allergies to resin-based materials.[9]
 - Teeth that cannot be adequately isolated from salivary contamination.[9]

Clinical Application Protocol for Helioseal

- Tooth Preparation:
 - The occlusal surface of the tooth is cleaned with a slurry of pumice and water using a prophyl cup or brush.
 - The tooth is thoroughly rinsed with water and dried with oil-free air.
- Isolation:
 - Adequate isolation of the tooth is crucial for sealant retention. This can be achieved using cotton rolls and a saliva ejector. In cases of difficult moisture control, a rubber dam is the preferred method.
- Acid Etching:
 - A 37% phosphoric acid gel is applied to the entire occlusal surface, extending slightly up the cuspal inclines.
 - The etchant is left in place for 15-20 seconds.
 - The tooth is then rinsed thoroughly with water for 30 seconds to remove the etchant completely.
 - The surface is dried with oil-free air until a chalky, frosted-white appearance is observed. This indicates successful etching.
- Sealant Application:

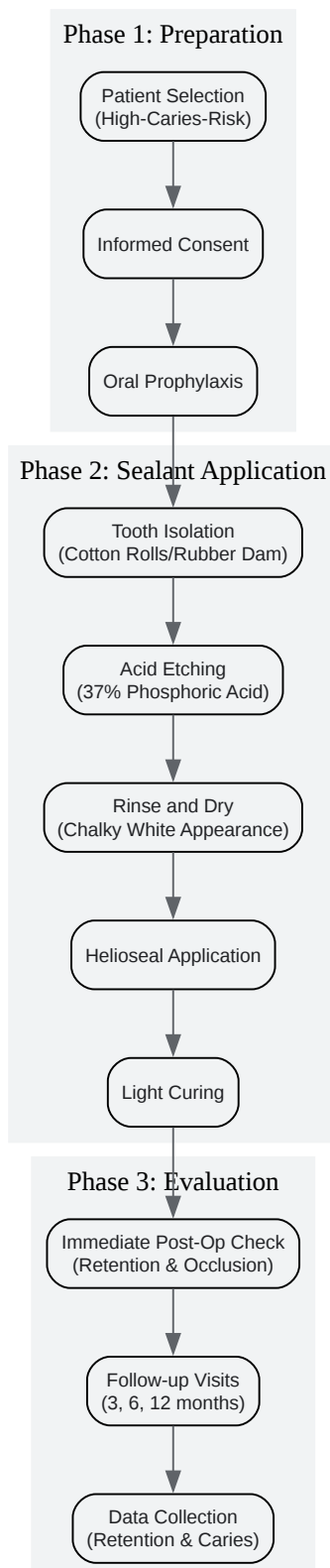
- **Helioseal** is applied to the etched surface using the provided applicator tip.
- The material should be applied in a thin layer, allowing it to flow into the pits and fissures.
- A fine-tipped instrument can be used to guide the sealant into the depths of the fissures and to remove any air bubbles.
- Light Curing:
 - The sealant is light-cured for the manufacturer-recommended time (typically 10-20 seconds for **Helioseal** F Plus) using a dental curing light with an intensity of at least 400 mW/cm².[\[8\]](#)
 - The light guide tip should be held as close as possible to the sealant surface.
- Evaluation and Finishing:
 - After curing, the sealant is inspected for complete coverage and the absence of voids.
 - An explorer is used to check for retention and a smooth marginal transition.
 - Occlusion is checked with articulating paper, and any high spots are carefully adjusted with a finishing bur.

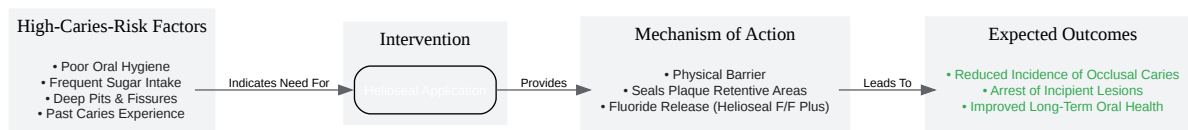
Follow-up and Evaluation

- Patients should be recalled at regular intervals (e.g., 3, 6, and 12 months) for evaluation.[\[9\]](#)
- At each recall, the sealant is assessed for retention (complete, partial, or total loss) and the presence of new caries.
- Standardized criteria, such as the modified Ryge criteria, can be used for evaluation.[\[9\]](#)

Visualizations

Experimental Workflow





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